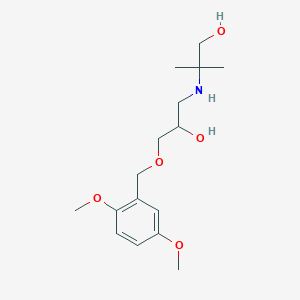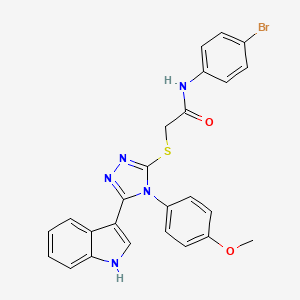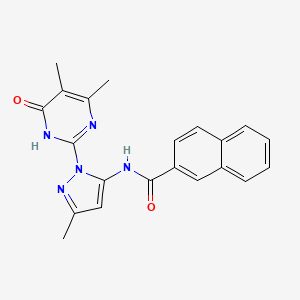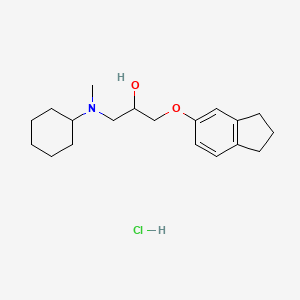
2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethoxybenzyl Alcohol” is a chemical compound with the molecular formula C9H12O3 . It has an average mass of 168.190 Da and a monoisotopic mass of 168.078644 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethoxybenzyl Alcohol” consists of a benzene ring with two methoxy groups (-OCH3) at the 2nd and 5th positions and a hydroxyl group (-OH) attached to the benzyl position .Physical and Chemical Properties Analysis
“2,5-Dimethoxybenzyl Alcohol” is a colorless to yellow viscous liquid with a boiling point of 122°C to 125°C (1.0mmHg) and a flash point greater than 110°C . It has a refractive index of 1.5460 to 1.548 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Oxidomolybdenum(VI) Complexes : Compounds similar to 2-((3-((2,5-Dimethoxybenzyl)oxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol have been used in the synthesis of oxidomolybdenum(VI) complexes. These complexes have been formed by reacting dioxomolybdenum(VI) with phenolic ligand precursors, demonstrating their role in complex chemical syntheses (Lehtonen & Sillanpää, 2007).
Protecting Groups in Oligoribonucleotide Synthesis : Derivatives of dimethoxybenzyl groups, closely related to the compound , have been used as protecting groups for the 2'-hydroxyl group in the synthesis of oligoribonucleotides. This demonstrates their utility in the synthesis of complex biological molecules (Takaku, Ito, & Imai, 1986).
Biological and Pharmacological Applications
Mixed-Valence Oxovanadium Complexes : Similar compounds have been used in creating mixed-valence oxovanadium(IV/V) dinuclear entities. These entities have potential applications in biological systems and may provide insights into metal-based pharmacology (Mondal et al., 2005).
Antioxidant Properties : Studies have shown that derivatives of dimethoxyphenol, which are structurally related to the compound , exhibit significant antioxidant properties. This highlights the potential of these compounds in oxidative stress management and related therapeutic applications (Ali, 2015).
Material Science and Catalysis
N-Heterocyclic Carbene-Organocatalyzed Polymerization : Research has indicated that compounds like this compound can be used in N-heterocyclic carbene-organocatalyzed polymerization, suggesting applications in material science and polymer chemistry (Bakkali-Hassani et al., 2018).
Cu(II) and Ni(II) Complexes in Alcohol Oxidation : Similar compounds have been utilized in synthesizing Cu(II) and Ni(II) complexes that act as catalysts in alcohol oxidation, highlighting their role in catalytic processes and potential industrial applications (Hazra et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-16(2,11-18)17-8-13(19)10-22-9-12-7-14(20-3)5-6-15(12)21-4/h5-7,13,17-19H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBZARWNGLSMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COCC1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B2592708.png)
![1-Benzyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2592712.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)
![N-(2,5-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2592715.png)


![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)


![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
